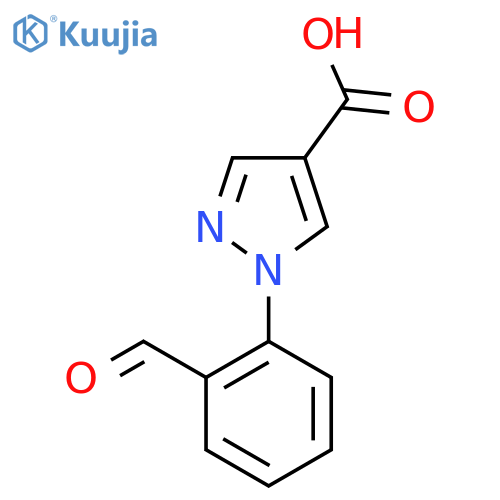Cas no 1780757-97-2 (1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid)

1780757-97-2 structure
商品名:1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid
1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid
- 1780757-97-2
- EN300-731524
-
- インチ: 1S/C11H8N2O3/c14-7-8-3-1-2-4-10(8)13-6-9(5-12-13)11(15)16/h1-7H,(H,15,16)
- InChIKey: RKJUUBXNTXRKGV-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=NN(C=1)C1C=CC=CC=1C=O)=O
計算された属性
- せいみつぶんしりょう: 216.05349212g/mol
- どういたいしつりょう: 216.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 72.2Ų
1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731524-1.0g |
1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid |
1780757-97-2 | 1g |
$0.0 | 2023-06-07 |
1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1780757-97-2 (1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid) 関連製品
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
